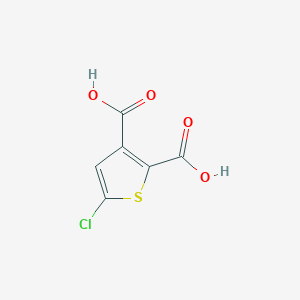

5-Chlorothiophene-2,3-dicarboxylic acid

Description

Historical Context and Evolution of Thiophene (B33073) Chemistry

The journey into the world of thiophene chemistry began in 1882 when Victor Meyer discovered it as an impurity in benzene (B151609) derived from coal tar. google.com He observed that the blue dye indophenin formed when isatin (B1672199) was mixed with sulfuric acid and crude benzene, a reaction that did not occur with purified benzene. google.comsigmaaldrich.com This led to the isolation of thiophene, a sulfur-containing five-membered heterocyclic compound. sigmaaldrich.com The name "thiophene" is derived from the Greek words 'theion' (sulfur) and 'phaino' (to show or appear). google.com Early research focused on understanding its aromatic character and reactivity, which closely resembles that of benzene. chemicalbook.com Over the decades, the field has evolved significantly, with the development of numerous synthetic methods for preparing thiophene and its derivatives. google.com These methods range from classical condensation reactions like the Paal-Knorr and Gewald reactions to more modern metal-catalyzed cross-coupling reactions. google.com Today, thiophene derivatives are a cornerstone in medicinal chemistry and materials science. chemicalbook.comprepchem.commedchemexpress.com

Structural Characteristics and Aromaticity of Thiophene Systems

Thiophene (C₄H₄S) is a planar, five-membered ring that is considered an aromatic compound. sigmaaldrich.com Its aromaticity arises from the delocalization of six π-electrons within the ring, which satisfies Hückel's rule (4n+2 π electrons). prasannabiomolecules.in The sulfur atom contributes a lone pair of electrons to the aromatic sextet, which influences the ring's electronic properties and reactivity. google.com This aromatic character imparts significant stability to the thiophene ring, though it is considered less aromatic than benzene.

The geometry of the thiophene ring is characterized by specific bond angles and lengths. The C-S-C bond angle is approximately 93°, the C-C-S angle is around 109°, and the other C-C-C angles are about 114°. The presence of the sulfur heteroatom makes the thiophene ring electron-rich, leading to a higher reactivity towards electrophilic substitution reactions compared to benzene. google.com

Significance of Dicarboxylic Acid Functionalities in Organic Synthesis

Dicarboxylic acids are organic compounds that feature two carboxylic acid (-COOH) functional groups. chemicalbook.comnih.gov This dual functionality makes them exceptionally versatile building blocks in organic synthesis. chemicalbook.comnih.gov They can be readily converted into other reactive species such as acid chlorides or anhydrides, which can then be used to form a wide array of derivatives including esters and amides. chemicalbook.com

The presence of two carboxyl groups allows dicarboxylic acids to be used in the synthesis of polymers, most notably polyesters and polyamides. chemicalbook.com They are also crucial starting materials for the generation of cyclic compounds through reactions like the Diels-Alder reaction. chemicalbook.com Furthermore, dicarboxylic acids and their derivatives are important in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. chemicalbook.com

Role of Halogen Substituents in Modulating Chemical Properties and Reactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto a heterocyclic ring can significantly alter the molecule's physical and chemical properties. tcichemicals.com Halogens are electronegative atoms that can influence the electron density distribution within the ring system. This can affect the molecule's reactivity, acidity, and basicity.

In the context of medicinal chemistry, halogenation is a common strategy to enhance the biological activity of a compound. The substitution with hydrophobic halogen atoms can increase a ligand's binding affinity to a target protein. nist.gov Halogen atoms can also participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and the crystal packing of molecules. Furthermore, the presence of a halogen provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, to build more complex molecular architectures. bldpharm.com

Research Landscape for Polysubstituted Thiophene Derivatives

The field of polysubstituted thiophene derivatives is an active area of research, driven by their wide range of applications in pharmaceuticals, agrochemicals, and materials science. chemicalbook.comprepchem.commedchemexpress.com Scientists are continuously exploring new synthetic methodologies to create thiophenes with diverse substitution patterns in a controlled and efficient manner. google.com These advanced synthetic strategies allow for the fine-tuning of the electronic and steric properties of the thiophene core.

In materials science, polysubstituted thiophenes are key components in the development of conductive polymers, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). tcichemicals.com The ability to introduce various functional groups onto the thiophene backbone allows for the modulation of the material's bandgap, solubility, and processability. tcichemicals.com In medicinal chemistry, the thiophene scaffold is considered a "privileged" structure, meaning it is a recurring motif in a variety of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. medchemexpress.com Research is focused on synthesizing novel thiophene derivatives to explore their therapeutic potential. chemicalbook.commedchemexpress.com

Chemical Compound Focus: 5-Chlorothiophene-2,3-dicarboxylic acid

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H3ClO4S |

|---|---|

Poids moléculaire |

206.60 g/mol |

Nom IUPAC |

5-chlorothiophene-2,3-dicarboxylic acid |

InChI |

InChI=1S/C6H3ClO4S/c7-3-1-2(5(8)9)4(12-3)6(10)11/h1H,(H,8,9)(H,10,11) |

Clé InChI |

QMTBVIGGYZIVBT-UHFFFAOYSA-N |

SMILES canonique |

C1=C(SC(=C1C(=O)O)C(=O)O)Cl |

Origine du produit |

United States |

Chemical and Physical Properties

The fundamental chemical and physical properties of 5-Chlorothiophene-2,3-dicarboxylic acid are summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClO₄S | lgcstandards.com |

| Molecular Weight | 206.6 g/mol | |

| CAS Number | 36157-45-6 | lgcstandards.combldpharm.com |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | 403.6±45.0 °C (Predicted) | chemicalbook.com |

| Solubility | Not specified |

Interactive Data Table: A detailed interactive table would require more extensive data points which are not currently available.

Spectroscopic Data

Comprehensive spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 5-Chlorothiophene-2,3-dicarboxylic acid are not available in the public search results. While spectroscopic information for the related 5-Chlorothiophene-2-carboxylic acid exists, it is not applicable to the dicarboxylic acid. nist.govchemicalbook.com

Data Table: A detailed data table for spectroscopic information cannot be generated due to a lack of available data.

Computational and Theoretical Studies

Electronic Structure and Molecular Geometry Optimization via Quantum Chemical Methods (e.g., DFT)

To understand the fundamental properties of 5-Chlorothiophene-2,3-dicarboxylic acid, researchers would typically begin with geometry optimization using quantum chemical methods. Density Functional Theory (DFT) is a widely used approach for this purpose due to its balance of accuracy and computational cost.

The process involves calculating the electronic structure of the molecule to find the lowest energy arrangement of its atoms in three-dimensional space. This optimized geometry corresponds to the most stable structure of the molecule. The calculations would yield precise bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the thiophene (B33073) ring and the orientation of the chloro and two carboxylic acid substituents.

Table 1: Hypothetical Optimized Geometrical Parameters

As no specific data is available, a data table cannot be populated. A representative table would typically include parameters such as:

| Parameter | Bond/Angle | Calculated Value (e.g., B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C2-C3 | Data not available |

| Bond Length | C5-Cl | Data not available |

| Bond Angle | C2-C3-C4 | Data not available |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to engage in electrophilic or nucleophilic attacks.

Table 2: Hypothetical Frontier Molecular Orbital Data

Specific values for this compound are not found in the literature. A typical data table would look as follows:

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate different potential values. Red regions typically denote areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxylic acid groups and the chlorine atom as regions of negative potential, while the hydrogen atoms of the carboxylic acids would be regions of positive potential.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies of the fundamental vibrational modes of the molecule.

These calculated frequencies can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational bands to the stretching, bending, and torsional motions of different functional groups. For this compound, this analysis would predict the characteristic frequencies for the C=O, O-H, C-Cl, and thiophene ring vibrations.

Table 3: Hypothetical Vibrational Frequencies

No specific vibrational analysis data for this compound is available. A table would typically present:

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Stretching | C=O (Carboxylic Acid) | Data not available |

| Stretching | O-H (Carboxylic Acid) | Data not available |

Conformational Analysis and Tautomeric Equilibria

Molecules with rotatable bonds, such as the carboxylic acid groups in this compound, can exist in different spatial arrangements known as conformations. Conformational analysis involves calculating the relative energies of these different conformers to identify the most stable ones.

Furthermore, the carboxylic acid groups could potentially exhibit tautomerism. Computational studies can predict the relative stabilities of different tautomers and the energy barriers for their interconversion, providing insight into the predominant form of the molecule under various conditions.

Reaction Pathway Energetics and Transition State Characterization

Theoretical chemistry can be used to model chemical reactions by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a chemical reaction. For this compound, this could be applied to study its synthesis, degradation, or its reactions with other molecules.

Monomer in Polymer and Copolymer Synthesis

As a dicarboxylic acid, the compound is a prime candidate for step-growth polymerization, a method used to produce a variety of important polymer classes.

Condensation polymerization is a fundamental process in polymer chemistry where monomers join together, eliminating a small molecule like water in the process. scirp.org Dicarboxylic acids are essential monomers in this process, reacting with diols to form polyesters or with diamines to form polyamides. case.edu

Theoretically, this compound can be directly employed in such reactions. When reacted with a diol, the two carboxylic acid groups would form ester linkages, resulting in a polyester (B1180765) chain. Similarly, a reaction with a diamine would yield a polyamide through the formation of amide bonds. The inclusion of the thiophene ring in the polymer backbone would impart specific properties, such as increased rigidity, thermal stability, and potentially unique optical characteristics, compared to aliphatic or simple aromatic polyesters and polyamides. The chlorine atom would further modify the polymer's properties, potentially enhancing its flame resistance or altering its solubility and electronic nature.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of modern electronics, finding use in LEDs, solar cells, and transistors. Polythiophenes are a major class of these materials. The synthesis of conjugated polymers typically involves cross-coupling reactions, such as Stille or Suzuki coupling, which require specific functional groups like halides or organometallic moieties.

Direct polymerization of this compound into a conjugated polymer is not a standard route. However, its value lies in its potential as a precursor. The carboxylic acid groups could be chemically converted into other functional groups more amenable to cross-coupling polymerization. Furthermore, the inherent electronic properties of the chloro-substituted thiophene ring make it an attractive component to integrate into a conjugated system, offering a way to fine-tune the polymer's electronic bandgap and performance in electronic devices.

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The dicarboxylate functionality of the molecule makes it an excellent candidate for use as an organic linker or ligand in coordination chemistry. bldpharm.com By binding to metal ions, it can form discrete metal complexes or extended, repeating structures known as coordination polymers and Metal-Organic Frameworks (MOFs). cas.org

The two adjacent carboxylic acid groups on the thiophene ring can act as a chelating agent, binding to a single metal center through both oxygen atoms to form a stable five-membered ring. Alternatively, each carboxylate group can bind to a different metal ion, allowing the ligand to act as a bridge, which is the basis for forming extended networks.

The ability of this compound to bridge multiple metal centers makes it a suitable building block for creating porous coordination polymers and MOFs. These materials are renowned for their high surface areas and tunable pore sizes, making them useful for gas storage, separation, and catalysis.

Research on analogous ligands, such as thiophene-2,5-dicarboxylic acid, has demonstrated the successful construction of 1D, 2D, and 3D coordination polymers with metals like zinc, cobalt, manganese, and copper. rsc.orgrsc.org For example, the reaction of thiophene-2,5-dicarboxylic acid with zinc(II) and pyridine (B92270) resulted in a 2D parallelogram-shaped network with significant cavity space. rsc.org Another related ligand, thieno[3,2-b]thiophene-2,5-dicarboxylic acid, has been used to create robust frameworks with rare-earth metals for applications in luminescence. mdpi.com Based on these precedents, this compound is expected to form stable, porous frameworks. The specific geometry of the 2,3-dicarboxylate arrangement would likely produce different network topologies compared to its 2,5-dicarboxylate counterparts.

Table 1: Examples of MOFs Synthesized from Analogous Thiophene-Based Dicarboxylic Acid Ligands

| Ligand | Metal Ion(s) | Resulting Framework Dimensionality | Key Findings & Potential Applications | Reference |

| Thiophene-2,5-dicarboxylic acid | Zn(II), Co(II), Mn(II) | 1D, 2D, and 3D | Diverse architectures dependent on metal and co-ligand; potential for porous materials. | rsc.org |

| Thiophene-2,5-dicarboxylic acid | Cu(II) | Not specified | High isosteric heat of hydrogen adsorption, suggesting strong interaction with H₂ molecules. | rsc.org |

| Thieno[3,2-b]thiophene-2,5-dicarboxylic acid | Y(III), La(III), Tb(III), Lu(III) | 3D | Forms stable frameworks with rare-earth metals, exhibiting guest-dependent luminescence. | mdpi.com |

| Thieno[3,2-b]thiophene-2,5-dicarboxylic acid | Metal Ions | 3D (MOFs) | Acts as a rigid, linear bridging ligand to form stable coordination polymers with functional properties. |

Spectroscopic methods are also crucial.

Infrared (IR) Spectroscopy would be used to confirm the coordination of the carboxylate groups to the metal ion. This is typically observed as a shift in the characteristic carbonyl (C=O) stretching frequency compared to the free acid.

Thermogravimetric Analysis (TGA) would be employed to assess the thermal stability of the material and to identify the loss of solvent molecules from the pores.

Luminescence Spectroscopy would be relevant if the ligand is combined with lanthanide ions, as related thiophene ligands have been shown to act as "antennas" that absorb light and transfer the energy to the metal ion, causing it to luminesce. mdpi.com

Building Block for Organic Optoelectronic Materials

Thiophene-based molecules are fundamental components in the field of organic electronics, prized for their electron-rich nature and the ability to form conductive polymers. While direct research on this compound in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) is limited in publicly available literature, the applications of its parent and related structures provide a strong indication of its potential. For instance, 5-Chlorothiophene-2-carboxylic acid is noted for its potential in creating conductive polymers, which are essential for electronic devices and sensors chemimpex.com.

The dicarboxylic acid functionality on the thiophene ring offers two reactive sites, enabling the formation of polyesters or polyamides with specific electronic and structural properties. The chlorine substituent can further be used to tune the electronic properties of the resulting materials through its electron-withdrawing nature and as a site for further chemical modification.

Table 1: Potential Contributions of this compound Moieties in Optoelectronic Materials

| Feature | Potential Impact in OLEDs and OSCs |

| Thiophene Ring | Provides π-conjugation pathway for charge transport. |

| Dicarboxylic Acid Groups | Enable polymerization and influence solubility and morphology. |

| Chloro Substituent | Modifies HOMO/LUMO energy levels, impacting charge injection and transport. |

Although specific research findings for this compound are not widely documented, the foundational role of similar thiophene compounds in optoelectronics suggests a promising area for future investigation.

Scaffold for Sensor Development and Recognition Elements

The rigid and functionalizable core of this compound makes it a candidate for the development of chemical sensors. The carboxylic acid groups can act as recognition sites for analytes through hydrogen bonding or can be converted into other functional groups to create specific binding pockets.

The development of sensors often relies on changes in optical or electronic properties upon analyte binding. Thiophene-based materials can exhibit changes in fluorescence or conductivity, making them suitable for sensory applications. While direct examples using this compound are not prevalent in available research, the structural motifs are conducive to sensor design.

Table 2: Potential Sensor Applications Based on Thiophene-dicarboxylic Acid Scaffolds

| Analyte Type | Potential Recognition Moiety | Sensing Principle |

| Metal Ions | Carboxylate groups | Coordination-induced fluorescence or color change. |

| Amines/Ammonia (B1221849) | Carboxylic acid groups | Acid-base interaction leading to conductivity changes. |

| Biomolecules | Modified carboxyl groups | Specific binding events altering electronic properties. |

The synthesis of derivatives from the dicarboxylic acid would be a key step in realizing these potential applications, allowing for the attachment of specific recognition units.

Role in Heterogeneous and Homogeneous Catalysis

In the realm of catalysis, thiophene-based ligands are known to coordinate with metal centers to form active catalysts. The carboxylic acid groups of this compound can act as anchoring points for metal ions, potentially leading to the formation of both homogeneous and heterogeneous catalysts. For example, the related compound 5-Chlorothiophene-2-carboxylic acid has been used as a ligand to synthesize new mono- and binuclear Ruthenium(II) complexes chemicalbook.com.

Metal-organic frameworks (MOFs) are a class of heterogeneous catalysts where organic linkers, such as dicarboxylic acids, connect metal nodes. The structure of this compound is well-suited for the synthesis of novel MOFs with potential catalytic activities. The thiophene sulfur atom and the chlorine atom could also play a role in modulating the electronic environment of the metal center, thereby influencing its catalytic performance.

Research on the closely related isomer, 3-chlorothiophene-2-carboxylic acid, has shown that it can be used as a ligand to synthesize transition metal complexes with potential anticancer activity, highlighting the ability of such chlorinated thiophene carboxylic acids to form stable and functional metal complexes mdpi.com.

Table 3: Potential Catalytic Applications of Metal Complexes with 5-Chlorothiophene-2,3-dicarboxylate Ligands

| Catalyst Type | Metal Center | Potential Reaction Catalyzed |

| Homogeneous | Ruthenium, Palladium | Cross-coupling reactions, hydrogenations. |

| Heterogeneous (MOF) | Zinc, Copper, Zirconium | Lewis acid catalysis, gas storage and separation. |

Future research into the coordination chemistry of this compound with various metals will be crucial in uncovering its catalytic potential.

Analytical Profile of this compound

While this compound is available from commercial chemical suppliers, detailed, publicly accessible research outlining specific analytical methodologies for its characterization is notably scarce. The information that exists is largely confined to basic identifiers and quality control assertions without procedural specifics. This article summarizes the available information and highlights areas where published research is not currently found.

Basic Compound Identifiers

| Property | Value |

|---|---|

| CAS Number | 36157-45-6 |

| Molecular Formula | C₆H₃ClO₄S |

| Molecular Weight | 206.60 g/mol |

| Purity (Commercial) | ≥95% |

Future Research Directions

Reactivity of the Carboxylic Acid Moieties

The two carboxylic acid groups at the 2- and 3-positions of the thiophene ring are the primary sites of chemical transformation for 5-chlorothiophene-2,3-dicarboxylic acid. These groups can undergo a variety of reactions common to carboxylic acids, including esterification, amidation, decarboxylation, and anhydride (B1165640) formation.

Esterification Reactions and Ester Derivatives

This compound can be readily converted to its corresponding esters through reactions with various alcohols in the presence of an acid catalyst, a process known as Fischer esterification. The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. This leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to yield the ester. Given the presence of two carboxylic acid groups, both mono- and di-ester derivatives can be synthesized depending on the stoichiometry of the alcohol used. For instance, reaction with an excess of a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) would be expected to yield the corresponding dimethyl or diethyl 5-chlorothiophene-2,3-dicarboxylate. libretexts.org The esterification of a related compound, thiophene-2,5-dicarboxylic acid, to produce copolyesters has been demonstrated, highlighting the feasibility of such transformations. nih.gov

The table below outlines the expected products from the esterification of this compound with different alcohols.

| Alcohol | Catalyst | Ester Product |

| Methanol | H₂SO₄ | Dimethyl 5-chlorothiophene-2,3-dicarboxylate |

| Ethanol | TsOH | Diethyl 5-chlorothiophene-2,3-dicarboxylate |

| Propanol | H₂SO₄ | Dipropyl 5-chlorothiophene-2,3-dicarboxylate |

Amidation and Peptide Coupling Reactions

The carboxylic acid functionalities of this compound can be converted to amides through reaction with primary or secondary amines. Direct reaction of a carboxylic acid with an amine is often challenging as the basic amine can deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt. google.com Therefore, the carboxylic acid groups typically require activation.

Common methods for amide formation include the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. pharmaguideline.com For this compound, treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would generate the highly reactive 5-chlorothiophene-2,3-dicarbonyl dichloride. This intermediate can then be treated with an amine to form the corresponding diamide.

Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be employed to facilitate the direct amidation of the carboxylic acid with an amine under milder conditions. researchgate.netyoutube.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.

The following table summarizes the expected amide products from the reaction of activated this compound with various amines.

| Amine | Activating Agent | Amide Product |

| Ammonia (B1221849) | SOCl₂ | 5-Chlorothiophene-2,3-dicarboxamide |

| Methylamine | DCC | N,N'-Dimethyl-5-chlorothiophene-2,3-dicarboxamide |

| Diethylamine | DIC | N,N,N',N'-Tetraethyl-5-chlorothiophene-2,3-dicarboxamide |

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under harsh thermal or acidic conditions. The ease of decarboxylation of thiophenecarboxylic acids can vary depending on the position of the carboxyl group and the presence of other substituents. For instance, the decarboxylation of furan-2-carboxylic acid and pyrrole-2-carboxylic acid is known to be facile, proceeding through an ipso-substitution pathway. However, thiophene-2-carboxylic acid is more resistant to decarboxylation under similar conditions. youtube.com

The decarboxylation of 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid has been achieved by refluxing with 48% hydrobromic acid. zendy.io A similar approach could potentially be applied to this compound, although the specific conditions and the regioselectivity of decarboxylation (i.e., whether the carboxyl group at the 2- or 3-position is preferentially removed) would need to be determined experimentally. The presence of the electron-withdrawing chlorine atom and the second carboxylic acid group would likely influence the stability of any charged intermediates and thus affect the reaction pathway and outcome.

Anhydride and Imide Formation

Intramolecular dehydration of this compound can lead to the formation of a cyclic anhydride. This reaction is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent such as acetic anhydride. libretexts.orgprepchem.com The resulting product would be 5-chlorothieno[2,3-c]furan-4,6-dione. Cyclic anhydrides are valuable synthetic intermediates and can readily undergo reactions with nucleophiles. sigmaaldrich.com

Furthermore, reaction of the resulting cyclic anhydride with ammonia or primary amines can lead to the formation of cyclic imides. For example, heating the anhydride with ammonia would be expected to produce 5-chlorothieno[2,3-c]pyrrole-4,6-dione. The synthesis of cyclic imides from dicarboxylic acids and amines can also be achieved directly using catalysts like niobium(V) oxide (Nb₂O₅). researchgate.net

Reactions with Organometallic Reagents

The carboxylic acid groups of this compound are generally acidic enough to react with and quench highly reactive organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). This acid-base reaction would consume the organometallic reagent and form the corresponding carboxylate salt, thus preventing nucleophilic attack at the carbonyl carbon.

To achieve addition of an organometallic reagent to the carbonyl group, the carboxylic acid must first be converted to a less acidic derivative, such as an ester or an acyl chloride. The reaction of esters with an excess of Grignard or organolithium reagents typically leads to the formation of tertiary alcohols after acidic workup. youtube.com The reaction proceeds through a nucleophilic acyl substitution to form a ketone intermediate, which then undergoes a second nucleophilic addition by the organometallic reagent.

Less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), can react with acyl chlorides to afford ketones, as they are generally unreactive towards the ketone product. mdpi.com Therefore, conversion of this compound to its diacyl dichloride followed by reaction with a Gilman reagent could potentially yield a diketone.

Reactivity of the Thiophene Core and Chlorine Substituent

The thiophene ring in this compound is electron-deficient due to the presence of the chlorine atom and two carboxylic acid groups. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted thiophene. pharmaguideline.com However, the chlorine atom at the 5-position can potentially undergo nucleophilic aromatic substitution, especially when activated by the electron-withdrawing substituents.

Nucleophilic aromatic substitution (SNAᵣ) on aryl halides is generally favored by the presence of strong electron-withdrawing groups ortho and para to the leaving group, as these groups can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org In this compound, the carboxylic acid groups are at the 2- and 3-positions relative to the chlorine atom. While not in the classic ortho or para positions, their electron-withdrawing nature would still influence the reactivity of the C-Cl bond towards nucleophiles. Nucleophilic substitution on the thiophene ring is known to occur more readily than on the corresponding benzene (B151609) derivatives. nih.gov

The adjacent carboxylic acid groups also open up the possibility of cyclization reactions. For example, reaction with hydrazine (B178648) or its derivatives could lead to the formation of fused heterocyclic systems such as thieno[2,3-d]pyridazines. The synthesis of thieno[2,3-c]pyridazine (B12981257) derivatives from related thiophene precursors has been reported, suggesting a plausible reaction pathway for this compound. google.com

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. fiveable.me The thiophene ring, while aromatic, possesses a reactivity that is influenced by its substituents. In the case of this compound, the two carboxylic acid groups are strongly deactivating, withdrawing electron density from the ring and making it less susceptible to electrophilic attack. uci.edu The chlorine atom is also a deactivating group, further reducing the ring's reactivity. uci.edu

Despite this deactivation, certain EAS reactions can be forced under harsh conditions. For instance, nitration can introduce a nitro group onto the thiophene ring. chemicalbook.commasterorganicchemistry.comsigmaaldrich.com Sulfonation, another common EAS reaction, can also be achieved, adding a sulfonic acid group to the aromatic core. fiveable.me

The position of electrophilic attack is directed by the existing substituents. Both the carboxylic acid groups and the chlorine atom are ortho, para-directing; however, due to their deactivating nature, the reaction rates are significantly slower than for activated aromatic rings. uci.edu The regioselectivity of these reactions will be discussed in more detail in section 3.3.

Nucleophilic Aromatic Substitution at the Chlorine Center

Nucleophilic aromatic substitution (NAS) offers a pathway to replace the chlorine atom on the thiophene ring with a variety of nucleophiles. masterorganicchemistry.comnih.gov The presence of the electron-withdrawing carboxylic acid groups at the 2 and 3-positions activates the chlorine at the 5-position towards nucleophilic attack. libretexts.org This activation is crucial, as simple aryl halides are generally unreactive towards nucleophiles. libretexts.org

The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the thiophene ring is temporarily disrupted in this intermediate. libretexts.org Subsequent elimination of the chloride ion restores the aromatic system and yields the substituted product. libretexts.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can participate in this reaction, providing a versatile method for functionalizing the thiophene ring. nih.govrsc.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Ring Functionalization

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wiley.comnih.gov For this compound, the chlorine atom serves as a handle for these transformations.

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester. This method is widely used to form biaryl structures.

Sonogashira Coupling: This reaction, also typically palladium-catalyzed, involves the coupling of the aryl chloride with a terminal alkyne. It provides a direct route to aryl-alkyne derivatives.

Heck Coupling: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between the aryl chloride and an alkene.

The efficiency and outcome of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. For instance, different palladium catalysts and ligands may be required to achieve optimal results depending on the specific coupling partners.

Reduction and Oxidation Reactions of the Thiophene Ring

The thiophene ring in this compound can undergo both reduction and oxidation, although these reactions can be challenging due to the inherent stability of the aromatic system.

Reduction: Catalytic hydrogenation can reduce the thiophene ring, though this often requires high pressures and temperatures and can lead to desulfurization.

Oxidation: The thiophene ring is generally resistant to oxidation. However, strong oxidizing agents can lead to ring opening or degradation. In some cases, oxidation can target the sulfur atom, leading to the formation of sulfoxides or sulfones. For example, reaction with meta-chloroperoxybenzoic acid (mCPBA) has been used to form sulfones from similar thiophene derivatives. nih.gov

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity, the preference for reaction at one position over another, is a critical consideration in the chemistry of substituted aromatic compounds like this compound. wikipedia.org

In electrophilic aromatic substitution , the directing effects of the existing substituents determine the position of the incoming electrophile. The carboxylic acid groups are meta-directing, while the chlorine atom is an ortho, para-director. uci.edu Given the positions of the substituents on the thiophene ring, the only available position for substitution is the 4-position. Therefore, electrophilic attack is expected to occur regioselectively at this position.

In nucleophilic aromatic substitution , the reaction is inherently regioselective, as the nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom).

In metal-catalyzed cross-coupling reactions , the regioselectivity is also determined by the position of the halogen, with the coupling occurring at the C-5 position.

Stereoselectivity is generally not a factor in the reactions of the aromatic ring itself, as it is planar. However, if chiral reagents or catalysts are used in subsequent transformations of the functional groups, stereoselective outcomes may be observed.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is essential for predicting reactivity and controlling product formation.

The mechanism of electrophilic aromatic substitution on this compound follows the general pathway for EAS on deactivated rings. fiveable.meuci.edu It involves the initial formation of an electrophile, which then attacks the π-system of the thiophene ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). fiveable.meuci.edu The rate-determining step is typically the formation of this high-energy intermediate. uci.edu Subsequent loss of a proton from the 4-position restores the aromaticity of the ring and yields the substituted product. fiveable.me

The mechanism of nucleophilic aromatic substitution is generally accepted to be a two-step addition-elimination process (the SNAr mechanism). libretexts.org The key intermediate is the Meisenheimer complex, a resonance-stabilized carbanion. libretexts.org The stability of this intermediate is enhanced by the electron-withdrawing carboxylic acid groups, which facilitate the reaction. masterorganicchemistry.com In some cases, particularly with highly reactive systems, a concerted mechanism (cSNAr) has been proposed, where bond formation and bond breaking occur in a single step. nih.gov

The mechanisms of metal-catalyzed cross-coupling reactions are more complex and involve a catalytic cycle. For palladium-catalyzed reactions like the Suzuki, Sonogashira, and Heck couplings, the general steps include:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the thiophene.

Transmetalation (for Suzuki) or Carbopalladation (for Heck): The second coupling partner is introduced to the palladium center.

Reductive Elimination: The two coupled fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst. mdpi.com

The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability throughout the catalytic cycle. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential, supplemented by two-dimensional techniques to confirm assignments.

Proton (¹H) NMR: The structure of this compound possesses a single proton attached to the thiophene ring at the C4 position. Therefore, the ¹H NMR spectrum is expected to be relatively simple.

Thiophene Proton (H4): A single signal, a singlet, is anticipated for the proton at the C4 position. Its chemical shift would likely appear downfield, influenced by the electron-withdrawing effects of the adjacent carboxylic acid group at C3 and the chlorine atom at C5. Based on data from similar compounds like 5-chlorothiophene-2-carboxylic acid, this signal can be predicted to fall in the range of 7.5-8.0 ppm. iosrjournals.orgchemicalbook.com

Carboxylic Acid Protons: The two protons of the carboxylic acid groups (-COOH) are expected to produce a broad singlet at a significantly downfield chemical shift, typically between 12.0 and 14.0 ppm. The exact position and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on all six carbon atoms in the molecule. The chemical shifts are predicted based on the substitution pattern and known effects in thiophene systems.

Carboxylic Carbons (C=O): Two distinct signals are expected for the carbonyl carbons of the dicarboxylic acid groups, likely in the 160-170 ppm region.

Thiophene Ring Carbons: Four signals are anticipated for the carbons of the thiophene ring.

C2 and C3: These carbons, bearing the carboxylic acid groups, would be significantly deshielded, appearing in the approximate range of 135-150 ppm.

C5: The carbon atom bonded to the chlorine (C5) is expected to have a chemical shift in the range of 130-140 ppm.

C4: The carbon atom bonded to the single ring proton (C4) would be the most upfield of the ring carbons, likely appearing between 125-135 ppm.

Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2-COOH | 12.0 - 14.0 (broad s) | 160 - 170 |

| C3-COOH | 12.0 - 14.0 (broad s) | 160 - 170 |

| C2 | - | 135 - 150 |

| C3 | - | 135 - 150 |

| C4 | 7.5 - 8.0 (s) | 125 - 135 |

| C5 | - | 130 - 140 |

Note: These are predicted values based on analogous compounds. s denotes a singlet.

To unambiguously assign these signals and confirm the molecular structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): In this case, a ¹H-¹H COSY experiment would be of limited use for the core structure due to the presence of only one, isolated ring proton. It would primarily confirm the absence of proton-proton coupling for the H4 signal.

HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for directly correlating each proton with the carbon to which it is attached. An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~7.5-8.0 ppm to the ¹³C signal of C4 (~125-135 ppm), confirming the identity of both.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds, which is essential for mapping the entire carbon skeleton. Key expected correlations for the H4 proton would be:

A three-bond correlation to the C2 carbon.

A two-bond correlation to the C3 carbon.

A two-bond correlation to the C5 carbon.

Correlations to the carbonyl carbons of both carboxylic acid groups. These correlations would definitively establish the substitution pattern of the thiophene ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

C-H Stretch: A weak to medium absorption corresponding to the aromatic C-H stretch of the thiophene ring is expected around 3100 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ is anticipated for the C=O stretching of the carboxylic acid groups. The conjugation with the thiophene ring may shift this frequency slightly. It is possible that two distinct C=O stretching bands could be observed due to the different electronic environments of the carboxyl groups at the C2 and C3 positions.

C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring are expected in the 1400-1550 cm⁻¹ region. iosrjournals.org

C-S Stretch: The C-S stretching mode of the thiophene ring typically appears in the 680-710 cm⁻¹ range. iosrjournals.org

C-Cl Stretch: A medium to strong band corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 700-800 cm⁻¹.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the symmetric C=C and C-S stretching vibrations of the thiophene ring are expected to be strong, providing a characteristic fingerprint.

Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Thiophene Ring | C-H Stretch | ~3100 | Medium |

| Carboxylic Acid (C=O) | C=O Stretch | 1680 - 1720 | Strong |

| Thiophene Ring | C=C Stretch | 1400 - 1550 | Medium-Strong |

| Thiophene Ring | C-S Stretch | 680 - 710 | Medium |

| Chloro-substituent (-Cl) | C-Cl Stretch | 700 - 800 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₆H₃ClO₄S), the exact mass can be calculated.

Exact Mass: The calculated monoisotopic mass is 205.9444 Da. HRMS analysis should confirm this value to within a few parts per million (ppm), verifying the elemental composition.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS) would reveal the fragmentation pattern, which helps to confirm the structure. Key fragmentation pathways for dicarboxylic acids often involve the loss of neutral molecules. nih.gov

Decarboxylation: A primary fragmentation step would be the loss of a carboxyl group as CO₂ (44 Da), followed by the loss of the second CO₂ molecule.

Loss of Water: The loss of H₂O (18 Da) from the molecular ion is also a common fragmentation pathway for carboxylic acids.

Loss of HCl: Fragmentation involving the loss of HCl (36 Da) is also plausible.

Thiophene Ring Fission: At higher energies, the thiophene ring itself would fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is influenced by the conjugated π-system of the thiophene ring and the attached chromophoric groups (carboxylic acids) and auxochromic groups (chlorine).

π → π* Transitions: Strong absorption bands are expected, corresponding to π → π* transitions within the conjugated thiophene ring system. For reference, thiophene-2-carboxylic acid shows an absorption maximum around 250-270 nm. spectrabase.com The presence of a second carboxylic acid and a chlorine atom would be expected to cause a bathochromic (red) shift to a longer wavelength.

n → π* Transitions: Weaker absorptions at longer wavelengths may be observed, corresponding to n → π* transitions involving the non-bonding electrons of the oxygen atoms in the carbonyl groups and the sulfur atom.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, this analysis would provide precise data on:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles, confirming the planarity of the thiophene ring and the orientation of the substituent groups.

Crystal Packing: The analysis would reveal intermolecular interactions, most notably the hydrogen bonding network between the carboxylic acid groups. It is highly probable that the molecules would form dimers or extended chains in the crystal lattice through strong O-H···O=C hydrogen bonds, a common feature for carboxylic acids.

Conformation: It would establish the relative orientation of the two carboxylic acid groups with respect to the thiophene ring.

Data from the related thiophene-2,5-dicarboxylic acid shows extensive hydrogen bonding networks that dictate the crystal packing. nih.gov A similar arrangement would be expected for the 2,3-isomer, influencing its physical properties like melting point and solubility.

Analytical Methodologies for Research Sample Analysis

Comprehensive, validated analytical methods for the research-level analysis of 5-Chlorothiophene-2,3-dicarboxylic acid are not extensively documented in publicly available scientific literature. The following sections detail the status of information for common analytical techniques.

While specific, peer-reviewed HPLC methods for the quantification of this compound are not detailed in the available literature, its commercial availability at purities of 95% or greater suggests that HPLC is the likely method used for quality control and purity assessment. However, parameters such as the column type, mobile phase composition, flow rate, and detection wavelength for this specific analysis are not publicly documented. For the related compound, 5-chlorothiophene-2-carboxylic acid, HPLC has been used to determine purity during synthesis, for example, showing a purity of 92% after a reaction. nih.gov

There is no specific information available in the searched literature regarding the analysis of this compound or its volatile derivatives using Gas Chromatography (GC). Due to the low volatility of dicarboxylic acids, a derivatization step to convert the acid groups into more volatile esters (e.g., methyl esters) would be a prerequisite for any GC-based analysis.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiral chromatography for the separation of enantiomers is not applicable to this compound.

Specific spectrometric data for this compound is not found in public research databases.

UV-Vis Spectroscopy: While the thiophene (B33073) ring suggests that the compound absorbs in the UV range, no specific absorption maxima (λmax) data from UV-Vis spectroscopy analysis are published for this compound.

Mass Spectrometry: Detailed mass spectra or fragmentation patterns for this compound are not available in the searched literature. Such data would be essential for confirming its molecular weight and structure.

There are no published research studies detailing the validation of any analytical method for this compound. A validated method would require establishing key parameters to ensure its reliability for a specific application. According to established guidelines, this would involve demonstrating:

Accuracy: The closeness of test results to a true or accepted reference value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (within-laboratory) and reproducibility (between-laboratory).

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Without a documented method, these validation parameters for this compound analysis remain undetermined.

No derivatization strategies specifically for the analysis of this compound have been reported in the available scientific literature. For dicarboxylic acids, derivatization is often employed to improve chromatographic behavior or enhance detection sensitivity. Potential, though hypothetical, strategies could include:

Esterification: Conversion of the carboxylic acid groups to esters (e.g., methyl or ethyl esters) to increase volatility for GC analysis.

Fluorescent Tagging: Reaction with a fluorescent labeling agent to enable highly sensitive detection by fluorescence spectroscopy or HPLC with a fluorescence detector.

However, the application and optimization of these or any other derivatization techniques for this compound have not been documented.

Future Research Directions and Interdisciplinary Potential

Exploration of Novel Reaction Pathways and Reagents

Future research will likely focus on developing more efficient and selective methods for synthesizing and functionalizing the 5-Chlorothiophene-2,3-dicarboxylic acid core. While traditional methods like the Paal-Knorr and Gewald reactions have been foundational for thiophene (B33073) synthesis, they often require harsh conditions. nih.gov Modern synthetic chemistry points toward several promising avenues.

One key area is the advancement of metal-catalyzed cyclization reactions. nih.govresearchgate.net Techniques using palladium catalysts, for instance, have shown success in forming substituted thiophenes from acyclic precursors under mild conditions. nih.govresearchgate.net Research could explore adapting these methods, such as the PdI2/KI-catalyzed cycloisomerization of functionalized alkynes, to construct the specific 2,3-dicarboxy-5-chloro-substituted thiophene ring system more efficiently. nih.gov

Furthermore, the selective functionalization of the thiophene ring is a critical goal. The development of novel reagents for C-H bond activation and arylation could allow for the introduction of new functional groups at the C4 position, further diversifying the molecular architecture. organic-chemistry.org Transition-metal-promoted ring-opening reactions also present a novel pathway for creating complex organosulfur compounds, which could be mechanistically insightful. illinois.eduacs.org Methods utilizing n-butyllithium to selectively remove protons followed by the introduction of carbon dioxide are already employed for synthesizing related compounds like 5-chlorothiophene-2-carboxylic acid and could be optimized for dicarboxylation. chemicalbook.comgoogle.com

Design and Synthesis of Advanced Functional Derivatives

The dicarboxylic acid functionality of this compound is a gateway to a vast array of advanced derivatives. Future work will undoubtedly concentrate on converting the carboxylic acid groups into other functionalities such as esters, amides, and acid chlorides. These transformations would create a library of monomers for polymerization and building blocks for complex organic molecules. researchgate.netmdpi.com

The synthesis of polyesters or polyamides incorporating the rigid, electron-rich chlorothiophene unit could lead to polymers with unique thermal, electronic, and optical properties. researchgate.net These materials could find applications in organic electronics. Additionally, the creation of trimers and oligomers based on this thiophene core is a viable strategy for tuning electro-optical properties for specific uses in sensors or as fluorescent dyes. mdpi.comnih.gov The table below outlines potential derivatives and their prospective applications.

Table 1: Potential Functional Derivatives and Applications

| Derivative Class | Specific Example | Potential Application |

|---|---|---|

| Esters | Diethyl 5-chlorothiophene-2,3-dicarboxylate | Intermediate for pharmaceuticals, monomer for polyesters |

| Amides | 5-Chlorothiophene-2,3-dicarboxamide | Ligand for coordination chemistry, precursor for conductive polymers |

| Acid Chlorides | 5-Chlorothiophene-2,3-dicarbonyl dichloride | Highly reactive intermediate for custom synthesis |

| Polymers | Polyamide from diamine and the diacid | High-performance plastics, organic semiconductors |

| Heterocyclic Systems | Thieno[2,3-d]pyridazines | Biologically active compounds, functional dyes |

Integration into Nanomaterials and Hybrid Systems

The integration of this compound into nanomaterials represents a significant interdisciplinary frontier. The dicarboxylic acid groups are ideal linkers for constructing Metal-Organic Frameworks (MOFs). nih.gov By coordinating with metal ions, this linker could form porous, crystalline materials with applications in gas storage, catalysis, and sensing. rsc.orggoogle.com Research into MOFs derived from the related thiophene-2,5-dicarboxylic acid has already demonstrated the viability of thiophene-based linkers in creating stable frameworks with interesting properties, such as dielectric bistability. google.comrsc.org

Beyond MOFs, the compound can be used to functionalize the surface of nanoparticles, such as gold or quantum dots, creating hybrid materials. researchgate.netrsc.org These functionalized nanoparticles could possess the combined electronic properties of the thiophene core and the unique physical characteristics of the nanoparticle, leading to applications in bioimaging, biosensing, and drug delivery. researchgate.netnih.gov For instance, thiophene-based polymers have been investigated for photothermal therapy, where their ability to absorb near-infrared light is used to destroy cancer cells. wikipedia.org

Computational Design and Materials Prediction

Computational chemistry offers a powerful tool for accelerating research into this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict key molecular properties before undertaking costly and time-consuming laboratory synthesis. mdpi.com These studies can elucidate geometric parameters, frontier molecular orbital (HOMO-LUMO) energy gaps, and simulated spectroscopic data (FT-IR, UV-Vis). mdpi.com

Predicting properties such as electronic chemical potential, hardness, and hyperpolarizability can help in screening derivatives for specific functions, such as nonlinear optical (NLO) materials or semiconductors. mdpi.com Molecular electrostatic potential (MESP) maps can further reveal the reactive sites of the molecule, guiding synthetic strategies. mdpi.com The table below presents a hypothetical set of computationally predicted parameters for the title compound, illustrating the type of data that can guide experimental work.

Table 2: Hypothetical Computationally Predicted Properties

| Parameter | Predicted Value/Characteristic | Implication |

|---|---|---|

| HOMO-LUMO Energy Gap | Moderately low | Potential as an organic semiconductor |

| First Hyperpolarizability (β) | Non-zero | Potential for nonlinear optical applications |

| Molecular Electrostatic Potential | Negative potential near oxygen atoms, positive near hydrogens | Indicates sites for electrophilic and nucleophilic attack |

| Dipole Moment | Significant | Influences solubility and intermolecular interactions |

Collaboration with Chemical Engineering for Scalable Synthesis

For this compound to realize its full potential, collaboration with chemical engineers is essential to develop scalable and efficient manufacturing processes. Current lab-scale syntheses described in patents often involve reagents like n-butyllithium at very low temperatures or multi-step "one-pot" methods that require careful control. google.comgoogle.com Translating these to an industrial scale presents challenges in terms of safety, cost, and waste management. marketreportanalytics.com

Future research in this area will likely focus on process optimization and the adoption of modern chemical engineering technologies. Flow chemistry, for example, offers a paradigm shift from traditional batch processing. thieme.de Continuous flow reactors can provide superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scale-up. thieme.deresearchgate.net The development of robust, recyclable catalysts and the automation of purification steps will also be critical for making the synthesis economically viable and environmentally sustainable. organic-chemistry.org

Expanding Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry provide a framework for the future development and application of this compound. researchgate.netwjarr.com A key focus will be on designing synthetic routes that minimize waste, avoid hazardous solvents, and maximize atom economy. wjarr.comacs.org The use of bio-based solvents or water as a reaction medium is a growing trend in the synthesis of heterocyclic compounds. semanticscholar.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chlorothiophene-2,3-dicarboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A plausible approach involves carboxylation of 5-chlorothiophene precursors using CO₂ under controlled conditions, similar to the one-step synthesis of furan-2,3-dicarboxylic acid from furan-2-carboxylic acid . Optimization may involve varying catalysts (e.g., metal salts), solvents (e.g., DMF or polyphosphoric acid), and temperature gradients to enhance yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the dicarboxylic acid derivative.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Compare δH values of aromatic protons (e.g., thiophene ring protons) with structurally analogous compounds like furan-2,3-dicarboxylic acid (δH 6.87–7.90 ppm for H-4 and H-5) . Chlorine substitution may induce deshielding.

- IR : Identify characteristic C=O stretches (~1700 cm⁻¹) and O-H stretches (~2500–3500 cm⁻¹) from carboxylic acid groups. Thiophene ring vibrations (~700–800 cm⁻¹) should also be observed.

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers. Compare with benzene-1,3-dicarboxylic acid derivatives, which show limited water solubility but dissolve in alkaline media due to deprotonation .

- Stability : Conduct accelerated degradation studies under alkaline conditions (e.g., NaOH/KOD solutions) to assess hydrolytic stability, referencing protocols for arylene-linked dicarboxylic acids . Thermal stability can be evaluated via DSC to detect phase transitions, as done for bicycloheptene-dicarboxylic acid derivatives (e.g., fusion enthalpy ~29.8 kJ/mol) .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in metal-organic frameworks (MOFs) for catalytic or corrosion resistance applications?

- Methodological Answer :

- MOF Synthesis : Combine the dicarboxylic acid with metal salts (e.g., CuCl₂·2H₂O, Mn(CH₃COO)₂) in solvothermal reactions, following procedures for MOFs using thiophene-2,5-dicarboxylic acid (H₂TDC) or pyridine-2,3-dicarboxylic acid .

- Application Testing : Evaluate corrosion inhibition on carbon steel using electrochemical impedance spectroscopy (EIS) or polarization curves, referencing composite MOF/GO systems .

Q. What computational strategies can predict the electronic and steric effects of the chlorine substituent in this compound?

- Methodological Answer :

- DFT Calculations : Model the molecule’s geometry and frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of chlorine. Compare with unchlorinated analogs (e.g., thiophene-2,3-dicarboxylic acid).

- Docking Studies : Simulate interactions with biological targets or metal clusters to guide experimental design for catalytic or pharmaceutical applications.

Q. How should researchers address contradictory data in catalytic performance studies involving this compound?

- Methodological Answer :

- Controlled Variable Analysis : Isolate factors such as solvent polarity (e.g., DMF vs. ethanol), metal coordination geometry, and ligand-to-metal ratios. Cross-validate using multiple characterization techniques (e.g., XRD for MOF crystallinity, BET for surface area).

- Statistical Modeling : Apply multivariate regression to identify dominant variables affecting catalytic efficiency, using datasets from analogous systems like pyridine-2,3-dicarboxylic acid-based MOFs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.